2-methyl-1H-imidazo[1,2-b]pyrazole
CAS No.:
Cat. No.: VC13902369
Molecular Formula: C6H7N3
Molecular Weight: 121.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7N3 |
|---|---|
| Molecular Weight | 121.14 g/mol |
| IUPAC Name | 2-methyl-5H-imidazo[1,2-b]pyrazole |
| Standard InChI | InChI=1S/C6H7N3/c1-5-4-9-6(8-5)2-3-7-9/h2-4,7H,1H3 |
| Standard InChI Key | CLBNPLYFQPAKKV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=N1)C=CN2 |
Introduction
Structural and Electronic Characteristics
Core Architecture
2-Methyl-1H-imidazo[1,2-b]pyrazole features a bicyclic system where imidazole (positions 1–3) and pyrazole (positions 4–6) rings share two adjacent nitrogen atoms (Figure 1). The methyl group at C2 induces steric effects that influence tautomeric equilibria and reaction pathways. X-ray crystallography confirms predominant adoption of the 1H-tautomer due to conjugation stabilization between N1 and C3 .
Electronic Properties
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, intermediate between indole (4.5 eV) and benzimidazole (3.9 eV) . The methyl group increases electron density at C7, enabling selective functionalization. Protonation occurs preferentially at N1 (pKa ≈ 7.3 in aqueous media), contrasting with indole’s NH group (pKa ≈ 9.5) .
Synthetic Methodologies
Groebke–Blackburn–Bienaymé (GBB) Reaction
Microwave-assisted GBB three-component reactions enable rapid library synthesis (Table 1):
Table 1. GBB synthesis of 2-methyl-1H-imidazo[1,2-b]pyrazoles
| Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 5-Aminopyrazole-4-carbonitrile | MW, 80°C, 15 min | 65–83 | >95 |
| Aldehydes + Isocyanides | TFA (20 mol%), RT |
This method achieves regioselectivity >98% by steric shielding of the pyrazole N-H group .
Directed Metalation Strategies
Sequential functionalization via Br/Mg-exchange and TMP-zincation enables precise substitution patterns (Scheme 1):
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Br/Mg-exchange at C7 using iPrMgCl·LiCl (-30°C, THF)
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Electrophilic trapping with aldehydes/ketones (up to 89% yield)
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TMP2Zn·MgCl2·2LiCl-mediated metalation at C6 (0°C, 2 h)
Physicochemical Profiling
Solubility and Lipophilicity
Comparative studies with indole derivatives demonstrate marked improvements:
Table 2. Solubility comparison of pruvanserin vs. 2-methyl-imidazo[1,2-b]pyrazole isostere
| Parameter | Pruvanserin (Indole) | Isostere (Imidazopyrazole) |
|---|---|---|
| Aqueous solubility | 12.5 μM | 89.7 μM |
| logD (pH 7.4) | 3.2 | 2.1 |
| Plasma protein binding | 94% | 81% |
The reduced lipophilicity (ΔlogD = -1.1) correlates with enhanced bioavailability in preclinical models .
Stability Profiles
Accelerated stability testing (40°C/75% RH, 30 days) shows:
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Hydrolytic stability: <5% degradation in pH 1–9 buffers
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Photostability: 89% remaining after 200 W/m² UV exposure
Biological Activities
Antimicrobial Effects
Against Xanthomonas oryzae (plant pathogen):
Industrial Applications
Pharmaceutical Intermediates
Serves as key building block for:
Optoelectronic Materials
Push-pull dyes derived from imidazopyrazole fragmentation exhibit:
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λabs: 450–620 nm (molar extinction ε = 1.2–2.8 ×10⁴ M⁻¹cm⁻¹)
Future Perspectives
Synthetic Challenges
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C–H activation at C3 remains inefficient (current yields <35%)
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Enantioselective functionalization requires chiral ligand development
Translational Opportunities
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PROTAC conjugates: Leveraging improved solubility for targeted protein degradation
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Antibody-drug conjugates: Stability profile supports linker design
Environmental Impact
Life-cycle assessment identifies key areas for green chemistry innovation:
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Replace TMP bases with biocatalytic systems
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Develop continuous-flow GBB protocols to reduce E-factor
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